![molecular formula C23H36Cl2O2 B14386009 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene CAS No. 88334-98-9](/img/structure/B14386009.png)
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a dodecyloxy group and a 5,5-dichloropent-4-en-1-yloxy group, making it an interesting subject for research in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene typically involves the following steps:
Preparation of 5,5-Dichloropent-4-en-1-ol: This intermediate can be synthesized through the chlorination of pent-4-en-1-ol using thionyl chloride (SOCl₂) under reflux conditions.
Formation of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]benzene: The intermediate 5,5-dichloropent-4-en-1-ol is then reacted with 4-hydroxybenzene in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage.
Introduction of the Dodecyloxy Group: The final step involves the reaction of the product with dodecyl bromide (C₁₂H₂₅Br) in the presence of a base like sodium hydride (NaH) to introduce the dodecyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the double bond in the pentenyl group to a single bond.
Substitution: The chlorine atoms in the dichloropentyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et₃N).
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Amines or thiols substituted products.
Applications De Recherche Scientifique
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Membrane Properties: Incorporating into cell membranes and affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(octyloxy)benzene: Similar structure but with an octyloxy group instead of a dodecyloxy group.
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(decyloxy)benzene: Similar structure but with a decyloxy group instead of a dodecyloxy group.
Uniqueness
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the dichloropentyl and dodecyloxy groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88334-98-9 |
|---|---|
Formule moléculaire |
C23H36Cl2O2 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
1-(5,5-dichloropent-4-enoxy)-4-dodecoxybenzene |
InChI |
InChI=1S/C23H36Cl2O2/c1-2-3-4-5-6-7-8-9-10-12-19-26-21-15-17-22(18-16-21)27-20-13-11-14-23(24)25/h14-18H,2-13,19-20H2,1H3 |
Clé InChI |
SENHGUFDMSIQPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


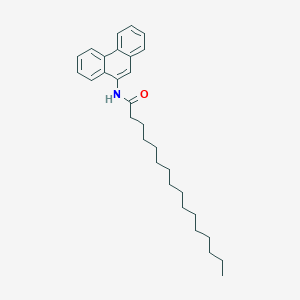
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
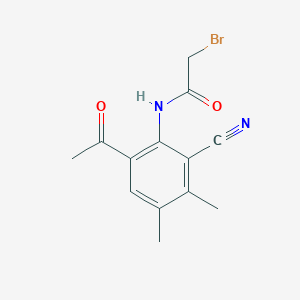
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
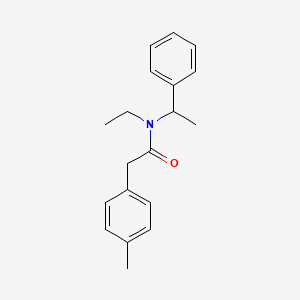

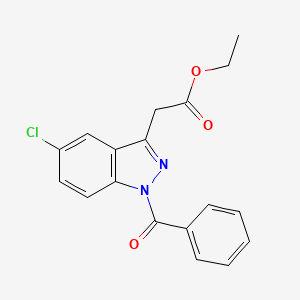
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
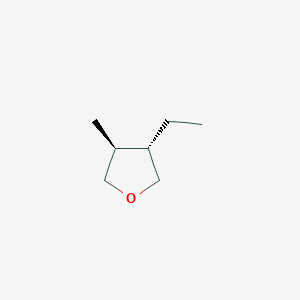
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
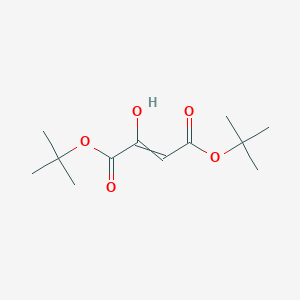
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)

